N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide
Description
N-[4-(Acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazol core substituted with a phenyl group at position 7 and an acetamide-linked 4-acetylamino phenyl moiety at position 2.
Properties
Molecular Formula |
C21H19N5O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C21H19N5O3/c1-13(27)23-15-7-9-16(10-8-15)24-19(28)11-18-21(29)25-20-17(12-22-26(18)20)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3,(H,23,27)(H,24,28)(H,25,29) |
InChI Key |
VDUVZCKNVFVVCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(C=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyrazole intermediates, followed by their fusion and subsequent functionalization.
Imidazole Synthesis: The imidazole ring can be synthesized using glyoxal and ammonia, followed by cyclization with an appropriate aldehyde.
Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Fusion and Functionalization: The imidazole and pyrazole rings are then fused together under acidic conditions, followed by acetylation and phenylation to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions . The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The evidence includes analogs from the imidazo[1,2-a]pyridine family (), which share structural motifs with the target compound but differ in core heterocycles and substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound ID / Name | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Potential Properties/Applications |
|---|---|---|---|---|
| Target: N-[4-(Acetylamino)phenyl]-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide | Imidazo[1,2-b]pyrazol | Acetamide, phenyl, carbonyl | 407.4* | High hydrogen-bond capacity; kinase inhibition? |
| MM0333.02: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | Imidazo[1,2-a]pyridine | Acetamide, methylphenyl | 291.3 | Moderate solubility; CNS targeting |
| MM0333.03: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic Acid | Imidazo[1,2-a]pyridine | Carboxylic acid, methylphenyl | 292.3 | Ionic solubility; prodrug precursor |
| MM0333.04: Methyl ester analog of MM0333.03 | Imidazo[1,2-a]pyridine | Ester, methylphenyl | 306.3 | Lipophilic; enhanced membrane permeability |
| MM0333.05: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | Imidazo[1,2-a]pyridine | Nitrile, methylphenyl | 274.3 | Metabolic stability; protease inhibition |
*Calculated molecular weight based on formula C₂₂H₂₁N₅O₃.
Key Observations:
Core Heterocycle Differences :
- The target compound’s imidazo[1,2-b]pyrazol core (two adjacent nitrogen atoms) contrasts with the imidazo[1,2-a]pyridine core (one nitrogen) in analogs. This may alter electronic properties and binding affinities in biological systems.
Functional Group Impact: Acetamide (Target and MM0333.02): Both compounds can act as hydrogen-bond donors/acceptors, critical for target engagement. The target’s additional 4-acetylamino phenyl group may enhance π-stacking . Carboxylic Acid (MM0333.03): Increases solubility but reduces membrane permeability compared to the target’s acetamide . Ester (MM0333.04): Likely a prodrug form; hydrolyzed in vivo to the acid, offering controlled release. Nitrile (MM0333.05): Electron-withdrawing group may improve metabolic stability but reduce hydrogen-bonding capacity .
Substituent Effects :
- Methylphenyl groups in all analogs enhance lipophilicity, favoring hydrophobic interactions. The target’s phenyl group at position 7 may confer steric effects distinct from the methylphenyl in MM0333.02–04.
Research Findings and Implications
- Hydrogen-Bonding Networks : The target’s acetamide and carbonyl groups likely participate in extended hydrogen-bonding patterns, as described in Etter’s graph-set analysis . This could improve binding specificity compared to MM0333.05 (nitrile).
- Solubility and Bioavailability : MM0333.03 (carboxylic acid) may exhibit higher aqueous solubility than the target, but the target’s acetamide balance between solubility and permeability could be advantageous.
- Synthetic Flexibility : The ester (MM0333.04) and nitrile (MM0333.05) derivatives highlight strategies to modulate reactivity and stability, suggesting pathways for optimizing the target compound.
Notes
- Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the evidence; comparisons are inferred from structural analogs.
- Methodology : Structural analysis tools like SHELX and hydrogen-bonding principles remain critical for future experimental validation.
- Contradictions : While MM0333.02–05 share functional motifs, differences in core heterocycles limit direct extrapolation of their properties to the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
